

Spectroscopic Profile of 1-Phenylbutan-2-one: A Technical Guide

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Compound of Interest

Compound Name: **1-Phenylbutan-2-one**

Cat. No.: **B047396**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the organic compound **1-Phenylbutan-2-one** (CAS No: 1007-32-5). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for **1-Phenylbutan-2-one** is $C_{10}H_{12}O$, with a molecular weight of 148.20 g/mol. Its structure consists of a phenyl group attached to a butan-2-one moiety. The spectroscopic data presented below are consistent with this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of **1-Phenylbutan-2-one**, typically recorded in deuterated chloroform ($CDCl_3$), exhibits characteristic signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35 - 7.15	Multiplet	5H	Phenyl group protons (C_6H_5)
3.67	Singlet	2H	Methylene protons (- CH_2-) adjacent to the phenyl group
2.45	Quartet	2H	Methylene protons (- CH_2-) of the ethyl group
1.05	Triplet	3H	Methyl protons (- CH_3) of the ethyl group

^{13}C NMR Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
209.5	Carbonyl carbon ($C=O$)
134.5	Quaternary phenyl carbon ($C-Ar$)
129.4	Phenyl carbons ($CH-Ar$)
128.6	Phenyl carbons ($CH-Ar$)
126.8	Phenyl carbons ($CH-Ar$)
51.5	Methylene carbon (- CH_2-) adjacent to the phenyl group
35.8	Methylene carbon (- CH_2-) of the ethyl group
7.8	Methyl carbon (- CH_3) of the ethyl group

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-Phenylbutan-2-one** shows the following key absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3088, 3064, 3031	Weak	Aromatic C-H stretch
2978, 2938	Medium	Aliphatic C-H stretch
1717	Strong	Carbonyl (C=O) stretch
1605, 1497, 1454	Medium to Weak	Aromatic C=C bending
748, 700	Strong	C-H out-of-plane bending (monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **1-Phenylbutan-2-one** shows the following major fragments.

m/z	Relative Intensity (%)	Assignment
148	25	Molecular ion [M] ⁺
91	100	[C ₇ H ₇] ⁺ (Tropylium ion) - Base Peak
65	15	[C ₅ H ₅] ⁺
57	80	[C ₃ H ₅ O] ⁺ or [C ₄ H ₉] ⁺
29	40	[C ₂ H ₅] ⁺ (Ethyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

- Weigh approximately 10-20 mg of **1-Phenylbutan-2-one** for ^1H NMR (or 50-100 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube securely.

Instrumentation and Data Acquisition:

- The NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR.
- The instrument is locked onto the deuterium signal of the CDCl_3 solvent.
- For ^1H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A longer acquisition time and a greater number of scans are generally required due to the lower natural abundance of the ^{13}C isotope.
- The acquired data is Fourier transformed and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a single drop of **1-Phenylbutan-2-one** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

- Carefully place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

Instrumentation and Data Acquisition:

- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum of the empty sample compartment is recorded first to subtract the atmospheric and instrumental contributions.
- The sample is then placed in the beam path, and the sample spectrum is acquired.
- The final spectrum is typically presented as percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

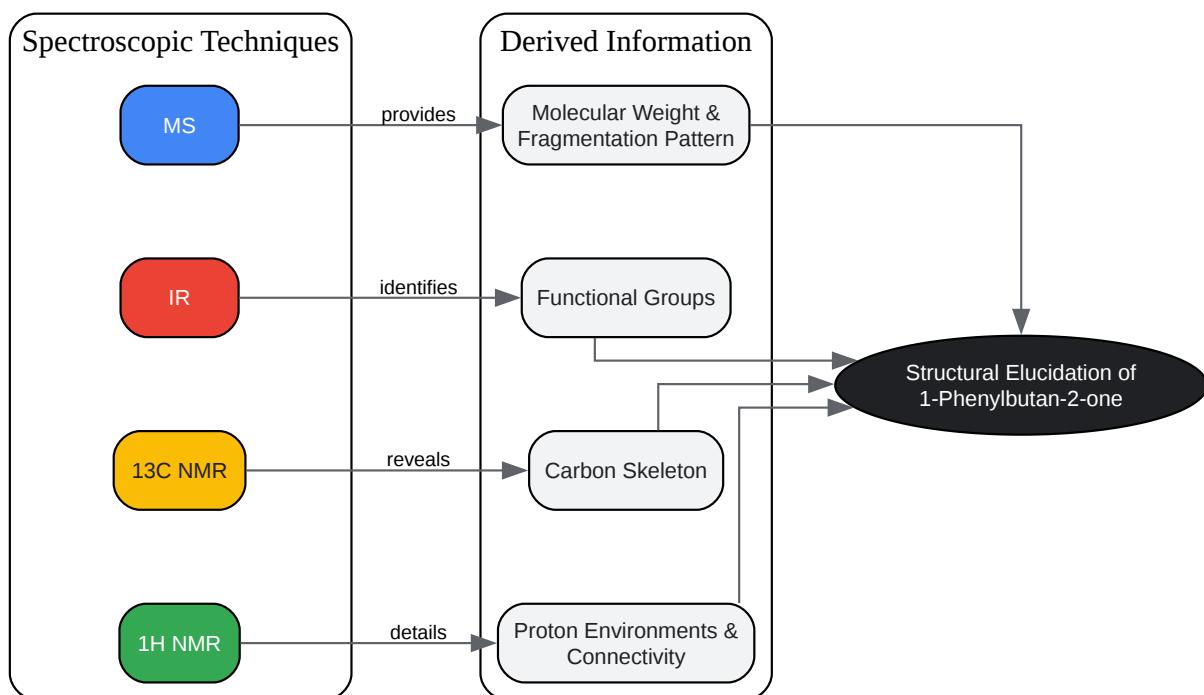
- A dilute solution of **1-Phenylbutan-2-one** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
- The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
- For electron ionization (EI), the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[\[1\]](#)

Instrumentation and Data Analysis:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- A detector records the abundance of each ion.
- The resulting mass spectrum is a plot of relative intensity versus m/z . The fragmentation pattern is analyzed to deduce the structure of the molecule. The peak with the highest intensity is designated as the base peak (100% relative intensity).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-Phenylbutan-2-one**, demonstrating how the data from each technique contributes to the final structural elucidation.



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Caption: Workflow for the structural elucidation of **1-Phenylbutan-2-one** using various spectroscopic techniques.

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References

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
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